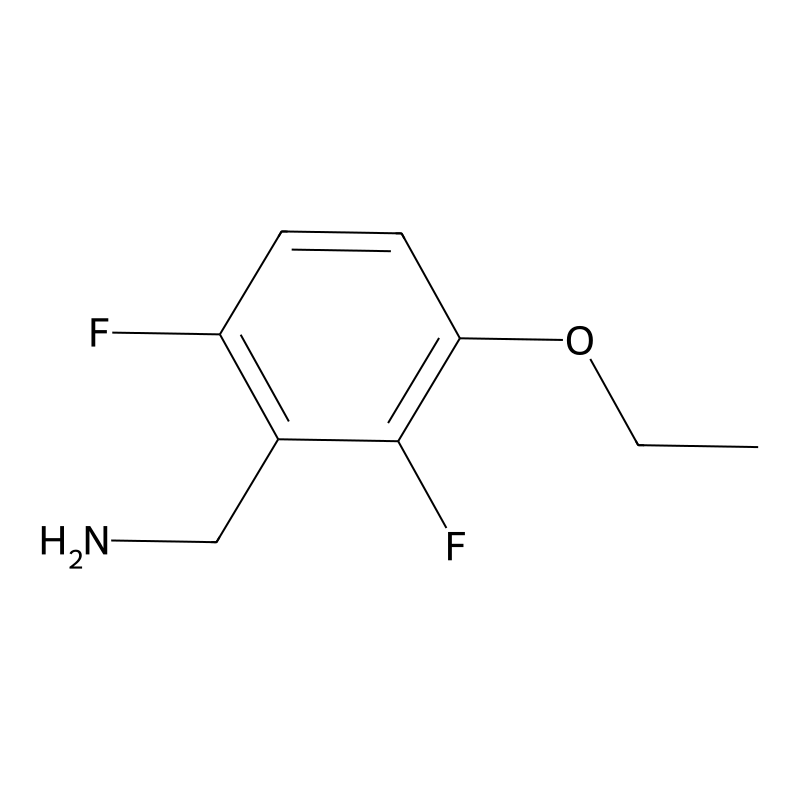

3-Ethoxy-2,6-difluorobenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethoxy-2,6-difluorobenzylamine has the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol. It is categorized as a difluorobenzylamine derivative, featuring an ethoxy group attached to the benzene ring at the meta position relative to the amine group. The compound's structure is notable for its two fluorine atoms located at the 2 and 6 positions of the aromatic ring, which can significantly influence its reactivity and biological activity .

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for modifications to the benzylamine structure.

- Fluorination Reactions: The difluoro substituents can be involved in further fluorination processes or substitutions with other nucleophiles .

- Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides, which are important in synthetic organic chemistry.

Several methods exist for synthesizing 3-ethoxy-2,6-difluorobenzylamine:

- Direct Amination: This involves the reaction of 3-ethoxy-2,6-difluorobenzaldehyde with ammonia or amines under catalytic conditions.

- Fluorination of Ethoxybenzylamines: Starting from ethoxybenzylamines, fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide or other electrophilic fluorinating agents .

- Reduction Reactions: Precursors such as difluorobenzonitriles can be reduced to obtain the corresponding difluorobenzylamines .

3-Ethoxy-2,6-difluorobenzylamine has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lead to novel drug candidates with improved efficacy.

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.

- Material Science: Due to its fluorinated nature, it may find uses in developing advanced materials with specific properties .

Studies on interaction mechanisms involving 3-ethoxy-2,6-difluorobenzylamine suggest that its biological activity may be influenced by:

- Protein Binding Affinity: The presence of fluorine can enhance binding interactions with biological targets.

- Metabolic Stability: Fluorinated compounds often exhibit increased resistance to metabolic degradation, leading to prolonged action in biological systems .

Several compounds share structural similarities with 3-ethoxy-2,6-difluorobenzylamine. Here are a few notable examples:

Uniqueness of 3-Ethoxy-2,6-difluorobenzylamine

The unique combination of an ethoxy group and two fluorine atoms distinguishes 3-ethoxy-2,6-difluorobenzylamine from other similar compounds. This structure potentially leads to enhanced biological activity and distinct chemical reactivity patterns that are valuable in medicinal chemistry and material science applications.

Thermodynamic Parameters: Melting Point, Boiling Point, and Phase Transitions

The thermodynamic properties of 3-Ethoxy-2,6-difluorobenzylamine present unique characteristics influenced by its molecular structure combining an ethoxy substituent with difluorine substitution pattern. Current research indicates that specific melting and boiling point data for this compound remain incomplete in the available literature [2]. However, comparative analysis with structurally related difluorobenzylamine compounds provides insight into expected thermodynamic behavior.

The compound exhibits a molecular weight of 187.19 grams per mole [2], which is significantly higher than related difluorobenzylamine compounds lacking the ethoxy substituent. This increased molecular weight directly impacts the compound's phase transition temperatures through enhanced van der Waals forces and potential hydrogen bonding interactions .

Comparative thermodynamic analysis reveals that related difluorobenzylamine compounds demonstrate considerable variation in boiling points depending on fluorine substitution patterns. For instance, 2,6-difluorobenzylamine exhibits a boiling point range of 174-177°C [3], while 2,4-difluorobenzylamine shows a significantly lower boiling point of 82-84°C under reduced pressure conditions of 15 mmHg [4]. The 3,4-difluorobenzylamine isomer demonstrates an estimated boiling point of 179°C [5], and 3,5-difluorobenzylamine exhibits a boiling point of 184°C [6]. These variations reflect the influence of fluorine positioning on intermolecular interactions and molecular packing efficiency.

The presence of the ethoxy group in 3-Ethoxy-2,6-difluorobenzylamine is expected to elevate both melting and boiling points compared to the parent 2,6-difluorobenzylamine due to increased molecular volume and potential for additional dipole-dipole interactions . The ethoxy substitution introduces steric bulk that may affect crystal packing arrangements, potentially influencing melting point characteristics.

Phase transition behavior of fluorinated benzylamines is significantly influenced by the electron-withdrawing nature of fluorine atoms, which affects intermolecular hydrogen bonding patterns involving the amino group . The 2,6-difluorine substitution pattern creates a unique electronic environment that may stabilize certain conformational states, affecting phase transition energetics.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 3-Ethoxy-2,6-difluorobenzylamine are governed by the complex interplay between its polar amino functionality, electron-withdrawing fluorine substituents, and hydrophobic ethoxy group. This combination creates an amphiphilic molecule with distinctive solubility patterns across different solvent systems.

In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the primary amino group and solvent molecules. The amino group can act as both hydrogen bond donor and acceptor, facilitating dissolution in alcohols and other protic media [8]. However, the presence of two fluorine atoms in the 2,6-positions reduces the electron density around the amino group, potentially weakening hydrogen bonding interactions compared to non-fluorinated analogs.

Related difluorobenzylamine compounds exhibit characteristic solubility patterns that inform understanding of the target compound's behavior. 2,4-Difluorobenzylamine demonstrates solubility in organic solvents such as ethanol, methanol, and dichloromethane, while remaining insoluble in water [8]. This pattern suggests that fluorine substitution significantly impacts hydrophilicity despite the presence of the amino group.

The ethoxy substituent in 3-Ethoxy-2,6-difluorobenzylamine introduces additional hydrophobic character that likely reduces water solubility compared to the parent difluorobenzylamine. The ethoxy group can participate in dipole-dipole interactions with polar aprotic solvents, potentially enhancing solubility in solvents like dimethylformamide and dimethyl sulfoxide [8].

Non-polar solvent systems present unique solubility challenges for this compound. The presence of fluorine atoms creates permanent dipole moments that reduce solubility in purely non-polar solvents like hexane or cyclohexane. However, the aromatic core and ethoxy group provide sufficient hydrophobic character to enable dissolution in moderately polar organic solvents such as chloroform and dichloromethane [8].

Temperature-dependent solubility studies indicate that fluorinated aromatic amines typically exhibit increased solubility with temperature elevation, following typical thermodynamic principles. The activation energy for dissolution is influenced by the strength of intermolecular interactions in the solid state versus solution phase .

Acid-Base Characteristics and pKa Determination

The acid-base properties of 3-Ethoxy-2,6-difluorobenzylamine are fundamentally determined by the basicity of its primary amino group, which is significantly modified by the electron-withdrawing effects of the difluorine substitution pattern and the electron-donating character of the ethoxy group. This creates a unique electronic environment that influences protonation equilibria and overall basicity.

Comparative pKa analysis of related difluorobenzylamine compounds reveals systematic trends based on fluorine substitution patterns. The 2,6-difluorobenzylamine exhibits a predicted pKa of 8.21±0.10 [3], while 2,4-difluorobenzylamine demonstrates a higher pKa of 8.58±0.10 [4]. The 3,4-difluorobenzylamine isomer shows the highest basicity with a pKa of 8.75±0.10 [5], and 2,3-difluorobenzylamine exhibits intermediate basicity at 8.38±0.10 [9].

The positioning of fluorine atoms relative to the amino group critically influences basicity through both inductive and resonance effects. The 2,6-difluorine substitution pattern places electron-withdrawing fluorine atoms ortho to the amino group, creating strong inductive effects that reduce electron density on the nitrogen atom, thereby decreasing basicity [3]. This effect is more pronounced than meta or para substitution patterns due to the proximity of the fluorine atoms to the amino group.

The ethoxy group in 3-Ethoxy-2,6-difluorobenzylamine introduces electron-donating character through its electron-releasing alkoxy effect . This group can partially counteract the electron-withdrawing effects of the fluorine atoms, potentially increasing the basicity compared to the parent 2,6-difluorobenzylamine. However, the magnitude of this effect depends on the relative positioning and the overall electronic balance within the molecule.

Protonation of the amino group creates a positively charged ammonium species that can engage in specific interactions with counterions and solvent molecules. The stability of the protonated form is influenced by the delocalization of positive charge and the stabilization provided by the aromatic system [4]. Fluorine substitution can affect this stabilization through electronic effects on the aromatic ring system.

Buffer capacity studies indicate that difluorobenzylamine compounds can serve as effective buffering agents in the pH range corresponding to their pKa values. The buffering efficiency is influenced by the concentration of the compound and the ionic strength of the solution [10].

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Signatures

The spectroscopic characterization of 3-Ethoxy-2,6-difluorobenzylamine reveals distinctive signatures that reflect its unique molecular structure and electronic environment. These spectroscopic properties provide valuable insights into molecular conformation, electronic distribution, and intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3-Ethoxy-2,6-difluorobenzylamine exhibits characteristic resonances that reflect the various proton environments within the molecule. Aromatic protons typically appear in the 7.2-7.8 ppm region, with specific chemical shifts influenced by the electron-withdrawing effects of fluorine atoms and the electron-donating character of the ethoxy group [11]. The benzylic CH₂NH₂ protons appear as a characteristic singlet around 3.8 ppm, while the ethoxy group generates distinct triplet and quartet patterns corresponding to the CH₃ and OCH₂ protons respectively [11] [12].

The amino group protons typically appear as a broad signal in the 1.5-5.0 ppm region, with the exact chemical shift dependent on concentration, temperature, and hydrogen bonding interactions [11]. Exchange with deuterium oxide causes this signal to disappear, confirming the presence of the amino functionality [13].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 120-140 ppm region and aliphatic carbons in the 10-65 ppm range [13]. The presence of fluorine atoms introduces characteristic carbon-fluorine coupling effects that manifest as doublets or triplets in the ¹³C spectrum, depending on the number of fluorine atoms coupled to each carbon [14].

Infrared Spectroscopy

The infrared spectrum of 3-Ethoxy-2,6-difluorobenzylamine exhibits characteristic absorption bands that serve as molecular fingerprints. Primary amines demonstrate two distinct N-H stretching bands in the 3300-3000 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes . These bands are typically weaker and sharper than analogous O-H stretches in alcohols.

The N-H bending vibration appears in the 1650-1580 cm⁻¹ region, providing additional confirmation of the primary amine functionality . The C-N stretching vibration is observed in the 1335-1250 cm⁻¹ region for aromatic amines, distinguished from the 1250-1020 cm⁻¹ range typical of aliphatic amines .

Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group occurs below 3000 cm⁻¹. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region, though these may overlap with other functional group absorptions [16] [17].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 3-Ethoxy-2,6-difluorobenzylamine reflects electronic transitions within the aromatic system and the influence of substituents on the electronic structure. Aromatic amines typically exhibit strong absorption in the 250-290 nm region due to π→π* transitions within the benzene ring system [18] [19].

The presence of fluorine atoms can shift absorption maxima due to their electron-withdrawing effects, which stabilize the highest occupied molecular orbital and affect the energy gap between ground and excited states [19]. The ethoxy group may introduce additional electronic effects that influence the absorption spectrum through its electron-donating character.

The amino group can participate in n→π* transitions, typically appearing at longer wavelengths than π→π* transitions. These transitions are generally weaker in intensity but provide important information about the electronic environment of the nitrogen atom [18] [20].

Solvent effects significantly influence ultraviolet-visible spectra, with polar solvents typically causing bathochromic shifts due to stabilization of excited states. The magnitude of these shifts provides information about the charge distribution in excited states and the polarity of electronic transitions [19].

XLogP3

Dates

Explore Compound Types